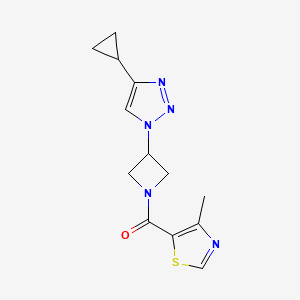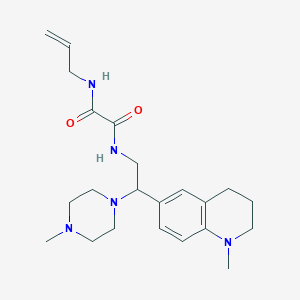![molecular formula C16H22BrNO5 B2453237 Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 2459963-00-7](/img/structure/B2453237.png)
Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is a useful research compound. Its molecular formula is C16H22BrNO5 and its molecular weight is 388.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electroreductive Radical Cyclization
The compound has been utilized in electroreductive radical cyclization processes. In a study by Esteves et al. (2005), similar bromo esters were catalytically reduced to form radical intermediates that underwent cyclization, demonstrating the compound's role in organic synthesis (Esteves et al., 2005).
Antimicrobial Agent Synthesis
In research by Doraswamy & Ramana (2013), derivatives of the compound were synthesized and screened for antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Polymorphism Studies
Vogt et al. (2013) characterized polymorphic forms of a related compound using spectroscopic and diffractometric techniques. Such studies are crucial for understanding the physical properties of pharmaceutical compounds (Vogt et al., 2013).
Synthesis of Protected Derivatives
The compound has been used in synthesizing protected derivatives for further chemical reactions. Lentini et al. (2019) developed a multistep synthesis of a similar compound, demonstrating its utility in complex organic syntheses (Lentini et al., 2019).
Safety Evaluation in Food Contact Materials
A scientific opinion by EFSA (2011) on a related compound assessed its safety for use in food contact materials. This highlights the compound's relevance in food safety and regulatory science (Flavourings, 2011).
Properties
IUPAC Name |
ethyl 3-(3-bromo-5-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO5/c1-5-22-14(20)9-13(18-15(21)23-16(2,3)4)10-6-11(17)8-12(19)7-10/h6-8,13,19H,5,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWJRYQILDRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)
![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2453156.png)
![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)


![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2453170.png)

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2453174.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
